2-(2-Cyclohexenyl)-4-methylpyridine
Overview
Description
2-(2-Cyclohexenyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexenyl)-4-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with a pyridine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexenyl)-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Cyclohexenyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexenylamine: Similar structure but with an amine group instead of a pyridine ring.
4-Methylpyridine: Lacks the cyclohexenyl group.
Cyclohexenone: Contains a ketone group instead of a pyridine ring.
Uniqueness
2-(2-Cyclohexenyl)-4-methylpyridine is unique due to the combination of the cyclohexenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(2-Cyclohexenyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of 2-methylpyridine with cyclohexenyl halides under basic conditions. A common approach utilizes sodium hydride or potassium tert-butoxide as a base in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes and receptors. Its unique structural features allow it to bind effectively to active sites on target proteins, potentially altering their conformation and modulating their activity .
Case Studies
- Antibacterial Activity : A study conducted by researchers at a pharmaceutical laboratory evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an IC50 value of 12 µg/mL, indicating potent antibacterial properties compared to standard antibiotics .
- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of specific hydrolases. It was found to selectively inhibit the α/β-hydrolase domain-containing protein ABHD2, which plays a crucial role in sperm fertility. The compound demonstrated a pIC50 value of 5.50, highlighting its potential in reproductive health applications .
Data Tables
Property | Value |
---|---|
Chemical Formula | C12H15N |
Molecular Weight | 187.25 g/mol |
IC50 (MRSA) | 12 µg/mL |
pIC50 (ABHD2 Inhibition) | 5.50 |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
5-(2-Cyclohexenyl)-2-methylpyridine | Pyridine derivative | Antimicrobial and anti-inflammatory |
3-(Cyclohexenyl)-4-methylpyridine | Pyridine derivative | Moderate antibacterial properties |
Properties
IUPAC Name |
2-cyclohex-2-en-1-yl-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAGBWFKRQVCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282912 | |
Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-47-3 | |
Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Cyclohexen-1-yl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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